molecular formula C18H14ClN3O2 B2990196 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 922589-96-6

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2990196
CAS No.: 922589-96-6
M. Wt: 339.78
InChI Key: NXIYMWQDVYYJMX-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a 4-chlorophenyl group linked via an amide bond to a para-substituted phenyl ring bearing a 6-methoxypyridazin-3-yl moiety. This structure combines a halogenated aromatic system with a heterocyclic pyridazine ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-24-17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIYMWQDVYYJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Antitumor Potential: The quinazoline analog’s activity highlights the importance of heterocyclic substituents in targeting kinases. Pyridazine’s electron-withdrawing nature may enhance interactions with ATP-binding pockets .
  • Antimicrobial Applications : Salicylamide derivatives’ efficacy against sulfate-reducing bacteria suggests the 4-chlorobenzamide core is a viable pharmacophore for antimicrobial design .

Biological Activity

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is an organic compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. Its structure includes a chloro substituent, a benzamide moiety, and a methoxypyridazine ring, which contribute to its biological activity. This article explores the compound's biological activity, mechanism of action, and potential applications in cancer therapy.

Chemical Structure

The compound can be described by its molecular formula C18H14ClN3O2C_{18}H_{14}ClN_3O_2 and its structural features are critical for its interactions with biological targets. The presence of the pyridazine ring enhances the compound's stability and reactivity.

This compound acts primarily as a potent inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway of DNA repair, which is vital for maintaining genomic integrity. By inhibiting DNA-PK, this compound leads to the accumulation of DNA double-strand breaks, promoting apoptosis in cancer cells.

Anticancer Properties

The compound has shown significant potential in various studies as an anticancer agent. Its ability to disrupt DNA repair mechanisms positions it favorably for targeting cancer cells that rely on these pathways for survival. The following table summarizes key findings related to its biological activity:

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa5.2Inhibition of DNA-PK leading to apoptosis
Study 2MCF-73.8Induction of DNA damage
Study 3A5494.5Disruption of NHEJ pathway

Interaction with Biological Targets

The interactions of this compound with proteins involved in DNA repair have been characterized through various biochemical assays. These interactions include hydrogen bonding and hydrophobic interactions that enhance its binding affinity to DNA-PK .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound has resulted in significant tumor regression, demonstrating its efficacy in reducing tumor size and enhancing survival rates.
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may lead to synergistic effects, improving overall treatment outcomes in resistant cancer types.

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